4-Methanesulfonyl-benzamidine

Descripción general

Descripción

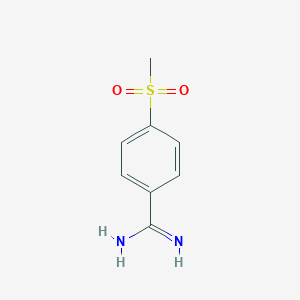

4-Methanesulfonyl-benzamidine is an organic compound belonging to the class of benzenesulfonyl compounds. These compounds are characterized by a monocyclic benzene moiety that carries a sulfonyl group. The chemical formula for this compound is C8H10N2O2S

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methanesulfonyl-benzamidine typically involves the reaction of 4-(Methylsulfonyl)benzonitrile with ammonia or an amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The methanesulfonyl group (-SO₂CH₃) facilitates nucleophilic substitution due to its electron-withdrawing nature. Key reactions include:

-

Example: Reaction with 2-(1-methyl-1H-indol-3-yl)cyclohexan-1-one under basic conditions yields spirocyclic diaza compounds via amidine N–H activation .

-

The methanesulfonyl group enhances electrophilicity at the para position, directing substitutions to the benzene ring .

Oxidation and Reduction Pathways

The amidine (-C(=NH)NH₂) and sulfonyl groups participate in redox reactions:

Oxidation

-

Amidine → Nitrile : Treatment with Cu²⁺/ascorbate in click chemistry conditions converts amidines to nitriles .

-

Sulfonyl Stability : The -SO₂CH₃ group resists oxidation under mild conditions but decomposes under strong oxidizers (e.g., KMnO₄) to sulfonic acids .

Reduction

-

Nitrile → Amidine : Zn/HCl or H₂/Pd reduces nitriles to amidines via amidoxime intermediates (Pinner reaction) .

Cross-Coupling and Cycloaddition Reactions

The compound participates in metal-catalyzed coupling and cycloaddition:

-

Example: Reaction with propargyl alcohol forms triazole-linked derivatives, enabling modular synthesis .

Hydrolysis

-

Acidic Conditions : Amidines hydrolyze to carboxylic acids (e.g., 4-methanesulfonylbenzoic acid) .

-

Basic Conditions : Methanesulfonyl group remains intact, but amidine deprotonation enhances nucleophilicity .

Salt Formation

Comparative Reactivity with Analogues

| Compound | Key Functional Groups | Reactivity Differences |

|---|---|---|

| Benzamidine | -C(=NH)NH₂ | Lacks sulfonyl group; lower electrophilicity |

| 4-Aminobenzenesulfonamide | -SO₂NH₂ | No amidine moiety; limited cross-coupling |

| 4-Methylbenzamidine | -CH₃, -C(=NH)NH₂ | Methyl group reduces directing effects vs. -SO₂ |

-

The methanesulfonyl group in this compound enhances para-substitution selectivity and stabilizes transition states in nucleophilic reactions .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Protease Inhibition

4-Methanesulfonyl-benzamidine is primarily recognized for its role as a protease inhibitor , particularly against serine proteases such as thrombin and trypsin. This inhibition is crucial in various biological processes, including blood coagulation and immune responses.

- Key Enzymes Inhibited :

- Thrombin : Critical in the coagulation cascade.

- Trypsin : Involved in protein digestion.

The mechanism of action involves binding to the active sites of these enzymes, thereby preventing substrate access and subsequent catalysis. This property is being investigated for potential therapeutic applications in managing coagulation disorders and inflammatory diseases .

Biochemical Research

The compound is employed in biochemical studies to explore enzyme interactions and mechanisms of action. Its ability to selectively inhibit specific proteases makes it a valuable tool for understanding complex biochemical pathways and developing new therapeutic agents .

Case Study 1: Thrombin Inhibition

A study investigated the inhibitory effects of this compound on thrombin activity. The compound demonstrated significant inhibition, which could lead to therapeutic applications in anticoagulation therapy .

Case Study 2: Anticancer Activity

Research into the anticancer properties of benzamide derivatives revealed that modifications to the benzamide structure could enhance biological activity against cancer cell lines. Although specific data on this compound is sparse, its potential role in apoptosis induction warrants further investigation .

Mecanismo De Acción

The mechanism of action of 4-Methanesulfonyl-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparación Con Compuestos Similares

- 4-(Methylsulfonyl)benzaldehyde

- 4-(Methylsulfonyl)benzonitrile

- 4-(Methylsulfanyl)benzenecarboximidamide

Comparison: 4-Methanesulfonyl-benzamidine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Actividad Biológica

4-Methanesulfonyl-benzamidine (MSB) is a synthetic compound recognized for its significant biological activities, particularly as a protease inhibitor. This article delves into its biological mechanisms, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

- Chemical Formula : C₈H₁₁ClN₂O₂S

- Molecular Weight : Approximately 234.7 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water and various organic solvents

This compound primarily acts as an inhibitor of serine proteases, which are crucial in various physiological processes such as digestion, immune response, and blood coagulation. By binding to the active sites of these enzymes, MSB prevents substrate access and subsequent catalysis.

Key Enzymes Inhibited:

- Thrombin : A key enzyme in the coagulation cascade.

- Trypsin : Involved in protein digestion.

This inhibition can lead to significant alterations in cellular signaling pathways, apoptosis, and inflammation responses.

Biochemical Pathways

The compound's role as a protease inhibitor suggests its involvement in several biochemical pathways. For instance:

- Coagulation Pathway : MSB's inhibition of thrombin directly affects hemostasis.

- Inflammatory Response : By inhibiting serine proteases, it may modulate inflammation-related signaling pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by its solubility and interaction with target enzymes. The compound's ability to selectively bind to serine proteases enhances its therapeutic potential while minimizing off-target effects.

Anticancer Potential

Recent studies have explored the anticancer potential of benzamide derivatives. For instance, compounds containing the 4-(aminomethyl)benzamide fragment have demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the benzamide structure can enhance biological activity against cancer . Although specific studies on MSB's anticancer effects are sparse, its classification as a protease inhibitor may position it as a candidate for further investigation in cancer therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzamidine | C₇H₈N₂ | Basic amidine structure without sulfonyl group |

| 4-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Contains an amine group; used as an antibacterial |

| 2-Methylbenzenesulfonamide | C₇H₉N₃O₂S | Similar sulfonamide structure; used in drug synthesis |

| N-(p-Toluenesulfonyl)benzamidine | C₉H₁₁N₂O₂S | Contains a toluidine moiety; used in enzyme inhibition studies |

The unique sulfonyl group combined with the amidine structure in MSB enhances its potency as a protease inhibitor compared to other similar compounds.

Propiedades

IUPAC Name |

4-methylsulfonylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPBNAUKOUYEGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276777 | |

| Record name | 4-Methanesulfonyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17574-50-4 | |

| Record name | 4-Methanesulfonyl-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.